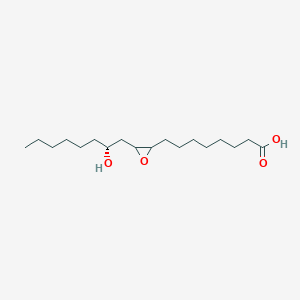
9,10-Epoxy-12(r)-hydroxy-octadecanoic acid
Vue d'ensemble
Description
9,10-Epoxy-12(r)-hydroxy-octadecanoic acid is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conversion into Fatty Acid 1,2-Diols : Defatted soy flour with a membrane-bound epoxide hydrolase was used for the conversion of 9,10-epoxy-12-hydroxy-octadecanoic acid into 1,2-diols, which could be applied in coatings, lubricants, or for synthesizing fine chemicals (Kramer et al., 1997).
Synthesis of β-Amino Alcohols : The catalytic epoxy ring opening reaction of methyl esters of epoxidized oleic acid, including 9,10-epoxy octadecanoate, with various amines resulted in the formation of β-amino alcohols, useful for creating biodegradable derivatives (Singh & Kamboj, 2010).
Formation of Hydroxy, Keto, Epoxyhydroxy, and Trihydroxy Fatty Acids : A study on linoleic acid hydroperoxide showed the formation of various compounds including 9-hydroxy-12,13-epoxyoctadecenoic acid and 11-hydroxy-9,10-epoxy-12-octadecenoic acid, suggesting pathways for unsaturated fatty acid hydroperoxide metabolism (Dix & Marnett, 1985).
Hydroperoxide-dependent Epoxidation : The incubation of linoleic acid with certain enzyme fractions led to the formation of products including 9,10-epoxyoctadecanoic acid, indicating the involvement of omega 6-lipoxygenase and a hydroperoxide-dependent epoxygenase in this process (Hamberg & Hamberg, 1990).
Identification of Human Liver Microsomal Epoxides : Research identified CYP2C9 as a major cytochrome P450 enzyme in human liver involved in linoleic acid epoxidation, producing compounds like leukotoxin (9,10-epoxy-12-octadecanoate) (Draper & Hammock, 2000).
Aminolysis versus Hydrolysis Reactivity : Epoxyols, including tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, were studied for their reactivity toward lysine moieties, which is crucial in understanding the interaction between proteins and lipid oxidation products (Lederer, Schuler, & Ohmenhäuser, 1999).
Propriétés
IUPAC Name |
8-[3-[(2R)-2-hydroxyoctyl]oxiran-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16?,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUWOJSBYPADP-KLAILNCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC1C(O1)CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



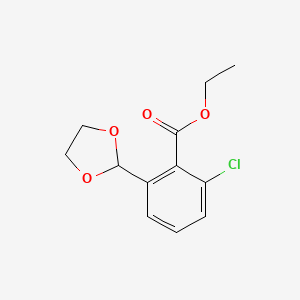
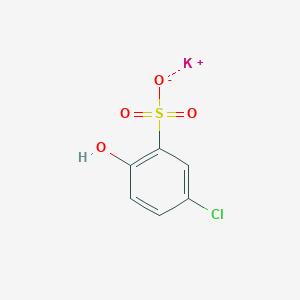
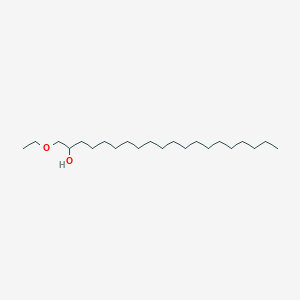
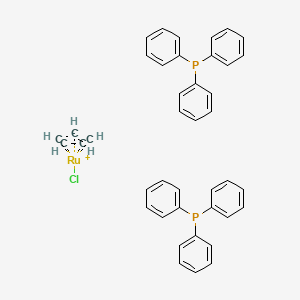
![4-{2,4-Diamino-6-[(benzyloxy)methyl]pyrimidin-5-yl}aniline](/img/structure/B8019328.png)
![Methyl 4-hydroxy-3-({[3-(methoxycarbonyl)cyclohexyl]amino}carbonyl)benzoate](/img/structure/B8019332.png)
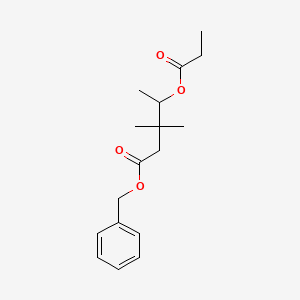

![4-(2-methoxyphenyl)-N-[5-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]naphthalen-1-yl]piperazine-1-carboxamide](/img/structure/B8019364.png)
![2-[[(2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B8019365.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)
![1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline](/img/structure/B8019371.png)
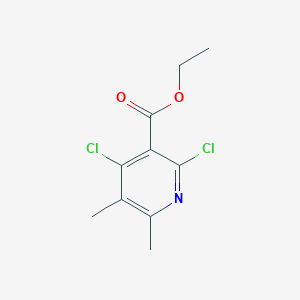
![2-[(4-Methylpiperidino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid](/img/structure/B8019399.png)